molecular formula C18H17ClFNO3 B11278902 N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B11278902
M. Wt: 349.8 g/mol
InChI Key: WYDIHPMUGYRNOK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzofuran moiety and a substituted phenyl group. These structural elements contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multiple steps. One common approach is the reaction of 3-chloro-4-fluoroaniline with 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol in the presence of a suitable acylating agent, such as acetic anhydride. The reaction conditions often require a catalyst, such as a Lewis acid, and are conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its benzofuran moiety and substituted phenyl group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H17ClFNO3

Molecular Weight

349.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide

InChI

InChI=1S/C18H17ClFNO3/c1-18(2)9-11-4-3-5-15(17(11)24-18)23-10-16(22)21-12-6-7-14(20)13(19)8-12/h3-8H,9-10H2,1-2H3,(H,21,22)

InChI Key

WYDIHPMUGYRNOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)F)Cl)C

Origin of Product

United States

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